2-(tert-Butyl)-7-methylnaphthalene
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Overview
Description
2-(tert-Butyl)-7-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the 2-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 7-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-7-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonated naphthalene derivatives.
Scientific Research Applications
2-(tert-Butyl)-7-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-7-methylnaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.
Pathways Involved: It may participate in oxidative stress pathways, signal transduction, and metabolic processes depending on its specific application and environment.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)naphthalene: Lacks the methyl group at the 7-position.
7-Methylnaphthalene: Lacks the tert-butyl group at the 2-position.
2,7-Dimethylnaphthalene: Has two methyl groups instead of a tert-butyl and a methyl group.
Uniqueness
2-(tert-Butyl)-7-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct steric and electronic effects, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
84029-70-9 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-tert-butyl-7-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-5-6-12-7-8-14(15(2,3)4)10-13(12)9-11/h5-10H,1-4H3 |
InChI Key |
LJZSHZVAJVCKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
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